Dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes both furan and pyridine rings
Preparation Methods
The synthesis of 3,5-dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with nitrophenyl-substituted furan derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. .
Scientific Research Applications
3,5-dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The furan and pyridine rings may interact with various enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inflammation or microbial growth .
Comparison with Similar Compounds
Similar compounds include:
Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate: Shares a similar structure but with different substitution patterns on the aromatic ring.
2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylate: Another related compound with a nitroso group instead of a nitro group.
6,6’-Dimethyl-2,2’-bipyridine: Contains bipyridine rings with methyl substitutions, used in coordination chemistry .
Properties
Molecular Formula |
C21H20N2O7 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H20N2O7/c1-11-17(20(24)28-3)19(18(12(2)22-11)21(25)29-4)16-10-9-15(30-16)13-7-5-6-8-14(13)23(26)27/h5-10,19,22H,1-4H3 |
InChI Key |
PVGFAMHQHVOWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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